(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIVLCIERIESOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of dimethyl groups at the 5 and 6 positions. The amino-acetic acid moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thieno[2,3-d]pyrimidine core.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride demonstrate selective inhibition of cancer cell proliferation.
| Compound | Target Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.01 | Apoptosis induction |
| Compound B | NCI-H460 | 0.04 | Cell cycle arrest |
| Compound C | SF-268 | 0.70 | Inhibition of DNA synthesis |
The above table summarizes findings where the compounds exhibited significant growth inhibition against breast cancer (MCF-7), lung cancer (NCI-H460), and central nervous system cancer (SF-268) cells .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of various pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 256 |
| Staphylococcus aureus | 128 |
| Candida albicans | 64 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Agricultural Applications
2.1 Pesticidal Activity
Recent studies have explored the use of thieno[2,3-d]pyrimidine derivatives in pest control. For example, compounds similar to this compound have shown promising insecticidal activity against agricultural pests.
| Pest Species | Concentration Tested (mg/L) | Effectiveness (%) |
|---|---|---|
| Oriental armyworm | 200 | 85 |
| Diamondback moth | 150 | 75 |
These findings indicate the potential for developing effective biopesticides based on this chemical structure .
Material Science Applications
3.1 Polymer Chemistry
The unique properties of thieno[2,3-d]pyrimidine derivatives allow them to be integrated into polymer matrices to enhance material characteristics such as thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-ones
Structural Features: Shares the 5,6-dimethyl-thieno[2,3-d]pyrimidine core but substitutes the acetic acid group with an alkylamino moiety. Synthesis: Prepared via methylene phosphorane reactions with alkylamines, offering high yields and straightforward purification . Bioactivity: Demonstrates broad-spectrum fungicidal activity against six fungal strains, outperforming simpler thienopyrimidines. The alkylamino group enhances target binding, possibly through hydrogen bonding or hydrophobic interactions . ADMET: No direct data, but the absence of ionizable groups (vs. the hydrochloride salt) may reduce solubility.
N-(7-Methyl-2-phenylamino-tetrahydrothieno-pyrido-pyrimidinone-3-yl)acetamide (Compound 24)
Structural Features: Incorporates a pyrido ring fused to the thienopyrimidine core, with a phenylamino group and acetamide substituent. Synthesis: Acetylation of a precursor with acetyl chloride in pyridine, yielding a crystalline product (73% yield) . Bioactivity: Unspecified in the evidence, but the pyrido extension may modulate kinase inhibition or DNA intercalation, common for polycyclic heteroaromatics.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Structural Features: Replaces the thieno ring with a pyrimidine-thietane system and an ethyl ester group. Synthesis: Derived from alkylation of a thiopyrimidinone precursor with 2-chloromethylthiirane . Bioactivity: Not explicitly reported, but the thietane ring’s strain and sulfur content could influence redox activity or metabolic stability. ADMET: The ester group may confer prodrug properties, with hydrolysis in vivo releasing the active acid form .
5-methyl-3-phenyl-2-[phenyl-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-methyl]-3H-quinazolin-4-one (Compound 45)
Structural Features: Combines quinazolinone and pyrrolopyrimidine moieties, creating a multi-ring system with phenyl substituents. Synthesis: Multi-step process involving tert-butoxycarbonyl protection and TFA deprotection . Bioactivity: Likely targets purine-binding enzymes (e.g., kinases) due to the pyrrolopyrimidine core. The quinazolinone group may enhance DNA intercalation or topoisomerase inhibition . ADMET: High molecular weight (459 g/mol) and lipophilicity may limit bioavailability.
(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid
Structural Features: Substitutes the thieno ring with a furo group and replaces dimethyl with diphenyl substituents. Synthesis: Not detailed in evidence, but likely analogous to thienopyrimidine routes with furan intermediates. Bioactivity: The furo ring’s electron-rich oxygen may alter target affinity compared to sulfur-containing analogs. Diphenyl groups could increase membrane permeability but risk toxicity via CYP450 metabolism . ADMET: Higher logP due to phenyl groups may reduce aqueous solubility, necessitating formulation adjustments .
Comparative Analysis Table
Key Findings and Implications
- Structural-Activity Relationships: The 5,6-dimethyl-thieno[2,3-d]pyrimidine core optimizes fungicidal activity when paired with polar groups (e.g., acetic acid or alkylamino) . Thio/sulfur-containing analogs (e.g., thietane) may improve metabolic stability but risk hepatotoxicity .
- Synthetic Accessibility: Methylene phosphorane routes () offer scalability for thienopyrimidines, while multi-step syntheses () complicate large-scale production.
- ADMET Considerations : Hydrochloride salts and ester prodrugs () enhance solubility, whereas diphenyl/furo groups () increase lipophilicity, requiring formulation optimization.
Biological Activity
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables to illustrate its efficacy.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class of heterocyclic compounds. Its molecular formula is , with a molecular weight of 227.28 g/mol. The structure consists of a thieno[2,3-d]pyrimidine core substituted with a dimethyl group and an amino-acetic acid moiety.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties, particularly against Helicobacter pylori , a bacterium associated with gastric ulcers and cancers.
The mechanism of action involves the inhibition of specific enzymes critical for bacterial ATP synthesis. Research indicates that the compound targets the respiratory complex I subunit NuoD in H. pylori, which is essential for energy production in the bacterium. This selectivity is beneficial as it minimizes impact on commensal gut microbiota, potentially reducing side effects associated with broad-spectrum antibiotics .
Efficacy Data
In vitro studies have reported an IC50 value of approximately 1.55 μM against H. pylori, demonstrating significant potency compared to existing treatments . The following table summarizes the antimicrobial activity against various strains:
| Compound | Target Bacteria | IC50 (μM) | Reference |
|---|---|---|---|
| (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid | H. pylori | 1.55 | |
| Compound 1 (related thienopyrimidine) | H. pylori | 1.72 | |
| Daptomycin | S. aureus | 1 |
Case Studies
- Study on Resistance : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and found it exhibited comparable potency to daptomycin (MIC 1 µg/mL), indicating its potential as a therapeutic option in treating resistant bacterial infections .
- Cytotoxicity Assessment : In addition to its antimicrobial properties, cytotoxicity tests on human cell lines (Caco-2) revealed that the compound decreased cell viability significantly at certain concentrations, suggesting a need for careful dosing in therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the thienopyrimidine core can enhance or diminish biological activity:
- N-Methylation : Alterations at the amine group have been explored; however, N-methylation did not improve H. pylori pIC50 values and increased cytotoxicity.
- Spacer Length Variations : Modifying the length of the spacer between functional groups influenced potency; shorter spacers often yielded better results against bacterial targets .
Q & A
Q. What methodologies are recommended for structural characterization of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride?
Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.4–2.6 ppm for 5,6-dimethyl substituents) .
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- HRMS validates molecular weight and fragmentation patterns .
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Synthesis involves multi-step reactions, including:
- Cyclocondensation : Formation of the thieno[2,3-d]pyrimidine core using thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Amination : Coupling of the pyrimidine ring with acetic acid derivatives via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Hydrochloride salt formation : Acidic workup with HCl in ethanol . Key parameters include temperature control (±2°C) and solvent purity to achieve yields >70% .
Q. What safety protocols are critical during handling?
Safety measures align with GHS hazard codes:
- H300 (fatal if swallowed) : Use fume hoods and PPE (gloves, lab coats) to prevent ingestion/inhalation .
- H400 (aquatic toxicity) : Neutralize waste with 10% NaOH before disposal .
- P260 (respiratory protection) : Employ NIOSH-certified respirators during powder handling .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity?
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
Computational modeling (e.g., molecular docking) identifies key interactions with dihydrofolate reductase (DHFR) .
Q. How can contradictory synthesis yields (e.g., 45% vs. 87%) be resolved?
Yield discrepancies arise from:
Q. What strategies identify biological targets for this compound?
Target identification methods include:
Q. How does the compound’s stability vary under physiological conditions?
Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
